6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an ethyl group and an ethyloxy group attached to the pyridine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinecarboxylic acid and ethyl bromide.
Ethylation: The first step involves the ethylation of 2-pyridinecarboxylic acid using ethyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the ethyl group at the 6-position of the pyridine ring.
Ethyloxy Substitution: The next step involves the substitution of the ethyloxy group at the 3-position of the pyridine ring. This can be achieved by reacting the intermediate product with ethyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: Lacks the ethyl and ethyloxy groups, making it less hydrophobic.
3-Ethyl-2-pyridinecarboxylic acid: Similar structure but lacks the ethyloxy group.
6-Ethyl-2-pyridinecarboxylic acid: Similar structure but lacks the ethyloxy group.
Uniqueness
6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid is unique due to the presence of both ethyl and ethyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-ethoxy-6-ethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-7-5-6-8(14-4-2)9(11-7)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ALZIFPMBSULNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.